3-Aminocarbonyl-5-bromophenylboronic acid
Description
Properties
IUPAC Name |
(3-bromo-5-carbamoylphenyl)boronic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BBrNO3/c9-6-2-4(7(10)11)1-5(3-6)8(12)13/h1-3,12-13H,(H2,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUEQXFIUMDEIIM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1)Br)C(=O)N)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BBrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401230448 | |
| Record name | Boronic acid, B-[3-(aminocarbonyl)-5-bromophenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401230448 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.85 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2121513-97-9 | |
| Record name | Boronic acid, B-[3-(aminocarbonyl)-5-bromophenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2121513-97-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Boronic acid, B-[3-(aminocarbonyl)-5-bromophenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401230448 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Reactivity and Mechanistic Insights of 3 Aminocarbonyl 5 Bromophenylboronic Acid
Participation in Cross-Coupling Reactions
The presence of both a boronic acid and a bromine atom on the same aromatic ring makes 3-Aminocarbonyl-5-bromophenylboronic acid a valuable building block in the synthesis of complex organic molecules, particularly biaryl and substituted aromatic compounds. libretexts.org
Suzuki-Miyaura Coupling with Diverse Organic Electrophiles
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds by reacting an organoboron compound with an organic halide or triflate, catalyzed by a palladium complex. libretexts.orgyoutube.com In this context, this compound serves as the organoboron partner, capable of coupling with a wide array of organic electrophiles.
The reaction is valued for its mild conditions, tolerance of various functional groups, and the commercial availability of many boronic acid reagents. youtube.comyoutube.com The boronic acid moiety of the compound is the reactive site for the coupling, while the bromine atom can be retained or can participate in subsequent reactions. This allows for the synthesis of substituted biaryl compounds. libretexts.orguwindsor.ca The reaction typically proceeds in the presence of a palladium catalyst and a base. youtube.comyoutube.com
Below is a representative table illustrating the potential products from the Suzuki-Miyaura coupling of this compound with various electrophiles.
| Organic Electrophile (Ar-X) | Product Structure | Product Name | Catalyst/Base System (Typical) |
|---|---|---|---|
| Iodobenzene | 3'-Aminocarbonyl-5'-bromo-[1,1'-biphenyl]-3-boronic acid | Pd(PPh₃)₄ / Na₂CO₃ | |
| 4-Vinylpyridine | 3-Aminocarbonyl-5-(4-vinylphenyl)phenylboronic acid | Pd(OAc)₂ / K₃PO₄ | |
| 2-Bromothiophene | 3-Aminocarbonyl-5-(thiophen-2-yl)phenylboronic acid | PdCl₂(dppf) / Cs₂CO₃ |
Other Palladium- and Transition Metal-Catalyzed Transformations
While the Suzuki-Miyaura reaction is the most prominent transformation for boronic acids, they can be involved in other transition metal-catalyzed reactions. The dual functionality of this compound, possessing both the boronic acid and an aryl bromide, allows for sequential or selective couplings. For instance, the C-Br bond can undergo coupling with another boronic acid under specific catalytic conditions. nih.gov
Furthermore, palladium catalysis is not the only option; other transition metals like nickel have been shown to effectively catalyze the cross-coupling of arylboronic acids with aryl chlorides, which are typically less reactive than bromides.
Detailed Mechanistic Pathways in Cross-Coupling Processes
The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to proceed through three fundamental steps: oxidative addition, transmetalation, and reductive elimination. libretexts.org
Oxidative Addition : The cycle begins with the oxidative addition of the organic halide (Ar-X) to a low-valent palladium(0) species, forming a Pd(II) complex. The reactivity of the halide is a key factor, with iodides reacting faster than bromides, and chlorides being the least reactive. libretexts.orgyoutube.com
Transmetalation : This is the step where the organoboron compound, this compound, enters the cycle. The organic group from the boronic acid is transferred to the palladium(II) center. This process is typically facilitated by a base, which activates the boronic acid by forming a more nucleophilic boronate species.
Reductive Elimination : In the final step, the two organic groups on the palladium(II) center couple, forming a new C-C bond and the desired biaryl product. This step regenerates the palladium(0) catalyst, allowing it to re-enter the catalytic cycle. libretexts.org
The electronic nature of substituents on the phenylboronic acid can influence the reaction rate and yield. Electron-withdrawing groups, such as the aminocarbonyl group, can affect the nucleophilicity of the aryl group being transferred during transmetalation. Mechanistic studies on ortho-substituted phenylboronic acids have shown that substituents can introduce steric hindrance or chelation effects that influence the reaction's selectivity and outcome. beilstein-journals.orgnih.gov
Role as a Lewis Acid Catalyst in Organic Transformations
Beyond their role in cross-coupling, boronic acids are recognized as effective and stable Lewis acid catalysts for a range of organic reactions. nih.gov Their catalytic activity stems from the electron-deficient boron atom, which can activate electrophilic functional groups, particularly carbonyls. rsc.org
Catalytic Activity in Carbonyl Condensation Reactions
Arylboronic acids can catalyze carbonyl condensation reactions, such as the aldol condensation, which involves the reaction between two carbonyl-containing compounds. nih.govlibretexts.org The boronic acid catalyst activates a carbonyl group by coordinating to the carbonyl oxygen, thereby increasing its electrophilicity and making it more susceptible to nucleophilic attack by an enolate.
This type of catalysis is often combined with other transformations in sequential or tandem reactions. For example, an aldol condensation to form an α,β-unsaturated ketone can be followed by a transition metal-catalyzed addition of an arylboronic acid. nih.govacs.org
The general mechanism for boronic acid-catalyzed carbonyl condensation involves:
Activation of the electrophilic carbonyl partner by coordination with the boronic acid.
Formation of an enol or enolate from the nucleophilic carbonyl partner.
Nucleophilic attack of the enolate on the activated carbonyl group.
Release of the product and regeneration of the boronic acid catalyst.
Arylboronic Acid-Catalyzed Dehydration and Esterification
Arylboronic acids are effective catalysts for dehydrative reactions, most notably in the formation of amides and esters. researchgate.netorgsyn.org In esterification, the boronic acid catalyzes the condensation of a carboxylic acid and an alcohol, with the removal of water. rug.nl
The catalytic cycle is proposed to involve the formation of a boronate ester intermediate. The boronic acid reacts with the carboxylic acid and the alcohol, facilitating the departure of water and the formation of the ester product. Arylboronic acids with electron-withdrawing groups are particularly effective catalysts for these transformations. orgsyn.org This catalytic approach avoids the need for strong Brønsted acids, which can be incompatible with sensitive substrates. acs.org
The table below illustrates the potential catalytic application of an arylboronic acid in esterification.
| Carboxylic Acid | Alcohol | Ester Product | Reaction Conditions (Typical) |
|---|---|---|---|
| Benzoic Acid | Methanol | Methyl Benzoate | Arylboronic Acid (cat.), Toluene, Reflux |
| Acetic Acid | Benzyl Alcohol | Benzyl Acetate | Arylboronic Acid (cat.), Toluene, Reflux |
| Cyclohexanecarboxylic Acid | Ethanol | Ethyl Cyclohexanecarboxylate | Arylboronic Acid (cat.), Toluene, Reflux |
Lewis Acidic Activation in Cycloaddition Reactions (e.g., Diels-Alder)
Arylboronic acids, particularly those with electron-withdrawing substituents, are recognized for their capacity to function as Lewis acid catalysts in a variety of organic transformations, including cycloaddition reactions. The Diels-Alder reaction, a cornerstone of synthetic chemistry for the formation of six-membered rings, can be significantly accelerated by the presence of a Lewis acid. masterorganicchemistry.commdpi.com this compound can serve as such a catalyst.
The mechanism of activation involves the coordination of the electrophilic boron atom to a Lewis basic site on the dienophile, typically a carbonyl oxygen. This interaction lowers the energy of the dienophile's Lowest Unoccupied Molecular Orbital (LUMO), thereby reducing the HOMO-LUMO gap between the diene and the dienophile. nih.gov This energetic stabilization of the transition state leads to a substantial increase in the reaction rate and can also enhance regioselectivity and stereoselectivity. mdpi.comrsc.org
In the context of a Diels-Alder reaction involving an α,β-unsaturated carbonyl compound as the dienophile, the boronic acid moiety of this compound would form a reversible covalent adduct with the carbonyl group. This complexation increases the electrophilicity of the dienophile, making it more susceptible to nucleophilic attack by the diene. nih.govresearchgate.net The efficiency of catalysis is influenced by the Lewis acidity of the boronic acid; the presence of the electron-withdrawing bromo and aminocarbonyl groups on the phenyl ring is expected to enhance the boron center's electrophilicity.
| Diene | Dienophile | Boronic Acid Catalyst | Key Observation | Reference |
|---|---|---|---|---|
| Isoprene | Methyl Acrylate | Generic Arylboronic Acid | Rate acceleration and enhanced endo/exo selectivity. | nih.govrsc.org |
| Cyclopentadiene | 2-Alkynoic Acid | 3,5-Bis(trifluoromethyl)phenylboronic acid | Mild and efficient catalysis, leading to high yields of cycloadducts. | researchgate.net |
| Acyclic Dienes | α,β-Enals | Various Lewis Acids (including Boron-based) | Catalyst bulkiness influences stereoselectivity (endo vs. exo). | rsc.org |
Electrophilic and Nucleophilic Reactivity Profiles of the Boronic Acid Moiety
The reactivity of this compound is dualistic, exhibiting both electrophilic and nucleophilic characteristics centered at different parts of the molecule.
Electrophilic Profile: The primary electrophilic center is the boron atom of the boronic acid group. Boron, in this state, possesses a vacant p-orbital, rendering it electron-deficient and a classic Lewis acid. youtube.com It readily accepts a pair of electrons from a nucleophile (a Lewis base) to form a new covalent bond. masterorganicchemistry.com This electrophilicity is the basis for its catalytic activity in reactions like the Diels-Alder cycloaddition and its ability to form reversible esters with diols. The electron density on the boron atom is modulated by the substituents on the aromatic ring; the bromo and carbonyl functionalities are generally electron-withdrawing, which should increase the Lewis acidity of the boron center.
Nucleophilic Profile: Nucleophilic character within the molecule resides in the regions of high electron density. libretexts.org The aminocarbonyl substituent contains two potential nucleophilic sites: the lone pair of electrons on the nitrogen atom and the lone pairs on the carbonyl oxygen. These sites can donate electrons to form new bonds with electrophiles. For instance, the nitrogen atom could be protonated or could react with other electrophiles. Furthermore, the π-electron system of the phenyl ring can also act as a nucleophile in electrophilic aromatic substitution reactions, although its reactivity is influenced by the existing substituents.
| Center | Type | Description of Reactivity | Potential Reactions |
|---|---|---|---|
| Boron Atom | Electrophile (Lewis Acid) | Accepts an electron pair due to its vacant p-orbital. | Coordination to Lewis bases (e.g., carbonyls), esterification with diols. |
| Carbonyl Oxygen | Nucleophile (Lewis Base) | Donates a lone pair of electrons. | Protonation, coordination to metal centers. |
| Amide Nitrogen | Nucleophile (Lewis Base) | Donates its lone pair of electrons. | Protonation, alkylation (under specific conditions). |
| Phenyl Ring (π-system) | Nucleophile | Participates in electrophilic aromatic substitution. | Nitration, halogenation, Friedel-Crafts reactions. |
Intramolecular Interactions and Their Influence on Reactivity (e.g., Dative Bonds Involving Boron)
Intramolecular interactions can play a crucial role in modulating the reactivity of a molecule. In arylboronic acids with suitably positioned Lewis basic groups, the formation of an intramolecular dative bond to the boron center is a known phenomenon. acs.org A dative bond, or coordinate covalent bond, forms when one atom provides both electrons to form the bond, in this case, a Lewis base donating to the Lewis acidic boron. youtube.com
For this compound, the potential exists for the formation of a dative bond between the lone pair of the nitrogen or oxygen of the aminocarbonyl group and the vacant p-orbital of the boron atom. However, the meta (1,3) substitution pattern presents significant geometric constraints for such an interaction. Intramolecular B-N or B-O dative bonds are more commonly observed and are stronger in ortho-substituted arylboronic acids, where a five- or six-membered ring can be readily formed. nih.gov
The formation of a stable intramolecular dative bond in this compound is less likely due to the larger and more strained ring that would be required. If such an interaction does occur, it would likely be weak and exist in equilibrium with the open-chain form. The presence of such a dative bond, even a transient one, would have a direct impact on the compound's reactivity. nih.gov By donating electron density to the boron atom, the intramolecular coordination would decrease the boron's Lewis acidity. This would, in turn, reduce its efficacy as a catalyst in reactions that rely on its electrophilic character, such as the Diels-Alder reaction. Studies on related compounds have utilized techniques like ¹¹B NMR spectroscopy to probe the extent of such B-N interactions versus solvent insertion in different media. nih.gov
| Factor | Influence on Dative Bond Formation | Relevance to this compound |
|---|---|---|
| Substitution Pattern | ortho-substitution strongly favors dative bond formation over meta or para. | The meta-position of the aminocarbonyl group disfavors strong intramolecular dative bonding. |
| Nature of Lewis Base | Stronger Lewis bases (e.g., amines) form more stable dative bonds. | The amide nitrogen is a potential Lewis base, but its basicity is reduced by the adjacent carbonyl group. |
| Solvent | Protic or coordinating solvents can compete with the intramolecular Lewis base for the boron center. | In protic media, solvent interaction with the boronic acid might dominate over a weak intramolecular interaction. |
| Electronic Effects | Electron-withdrawing groups on the phenyl ring increase boron's Lewis acidity, potentially favoring coordination. | The bromo and carbonyl groups enhance the boron's electrophilicity. |
Applications in Advanced Organic Synthesis and Materials Science
Utilization as a Versatile Building Block in Complex Molecular Architectures
The compound serves as a foundational element for constructing intricate molecules, leveraging its multiple functional groups for programmed synthetic sequences.
3-Aminocarbonyl-5-bromophenylboronic acid is an exemplary building block for creating highly substituted aromatic systems. The boronic acid moiety is primarily employed in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form new carbon-carbon bonds. nih.govresearchgate.net This reaction is a cornerstone of modern organic synthesis, valued for its reliability and functional group tolerance. nih.gov The presence of the bromo group provides a secondary, orthogonal site for another cross-coupling reaction, allowing for the sequential introduction of different aryl or alkyl groups.
Furthermore, the boronic acid and aminocarbonyl groups can participate in cyclocondensation reactions to form various boron-containing heterocycles. aablocks.com These reactions, often proceeding with high regio- or stereoselectivity, are crucial for developing novel chemical entities. aablocks.com The strategic placement of the functional groups allows for the directed synthesis of complex heterocyclic frameworks that are prevalent in medicinal chemistry and materials science. nih.govresearchgate.net
Table 1: Synthetic Transformations of this compound
| Reaction Type | Reacting Group | Reagents/Conditions | Product Type |
|---|---|---|---|
| Suzuki-Miyaura Coupling | Boronic Acid | Aryl Halide, Pd Catalyst, Base | Biphenyl derivatives |
| Suzuki-Miyaura Coupling | Bromo Group | Arylboronic Acid, Pd Catalyst, Base | Biphenyl derivatives |
| Buchwald-Hartwig Amination | Bromo Group | Amine, Pd Catalyst, Base | N-Aryl derivatives |
The well-defined structure of this compound makes it an ideal component for the rational design of macrocycles and supramolecular assemblies. The boronic acid group can form reversible covalent bonds with diols, a reaction frequently exploited in the creation of dynamic systems and sensors. The aminocarbonyl group and the boronic acid's hydroxyl groups are excellent hydrogen bond donors and acceptors. diva-portal.org This capability facilitates self-assembly into larger, ordered supramolecular structures through predictable, non-covalent interactions. These organized systems are central to the development of new functional materials and host-guest chemical systems.
Contributions to Organocatalysis
Beyond its role as a structural unit, the inherent Lewis acidity of the boron atom allows this compound to function as an organocatalyst.
Organoboron acids are recognized as stable and effective Lewis acid catalysts for a variety of organic transformations. nih.gov this compound can catalyze reactions such as amide formation, esterification, and condensation reactions by activating carbonyl groups toward nucleophilic attack. nih.gov The catalytic process relies on the reversible formation of a covalent bond between the boron center and an oxygen-containing substrate. nih.gov Research on similar phenylboronic acids has shown that electron-withdrawing groups enhance Lewis acidity and catalytic activity. The aminocarbonyl and bromo groups on the ring can modulate the electronic properties of the boron center, potentially leading to unique reactivity and selectivity. nih.gov
Table 2: Potential Organocatalytic Applications
| Reaction Class | Substrates | Role of Boronic Acid |
|---|---|---|
| Amidation | Carboxylic Acids, Amines | Activates carboxylic acid for nucleophilic attack |
| Esterification | Carboxylic Acids, Alcohols | Activates carboxylic acid |
| Aldol Reactions | Aldehydes, Pyruvic Acids | Bidentate binding and activation of pyruvic acid |
For applications requiring catalyst recovery and reuse, this compound can be immobilized onto solid supports. The aminocarbonyl group or the aromatic ring (via the bromo position) can be covalently attached to polymers or silica (B1680970) gel. This creates a heterogeneous catalyst that can be easily separated from the reaction mixture by simple filtration, aligning with the principles of green chemistry. nih.gov Such functionalized supports retain the catalytic activity of the boronic acid moiety while offering significant practical advantages in industrial processes.
Crystal Engineering and Co-crystallization Studies of Boronic Acids
Crystal engineering aims to design solid-state structures with desired properties by controlling intermolecular interactions. diva-portal.org Boronic acids are particularly valuable in this field due to their strong and directional hydrogen bonding capabilities. diva-portal.org
This compound possesses multiple sites for forming robust intermolecular interactions. The boronic acid group can form hydrogen-bonded dimeric pairs, while the aminocarbonyl group can participate in its own distinct hydrogen-bonding networks. This multi-point recognition capability allows it to form co-crystals with a wide range of molecules, including active pharmaceutical ingredients (APIs). diva-portal.orgmdpi.com The formation of a co-crystal can significantly alter the physicochemical properties of an API, such as solubility, stability, and bioavailability, without changing its chemical structure. nih.govcsmres.co.uk The screening for new co-crystal phases often involves varying solvents and molar ratios of the components, as these factors strongly influence the resulting crystal structure. mdpi.com
Table 3: Key Intermolecular Interactions in Crystal Engineering
| Functional Group | Potential Interaction | Interacting Partner |
|---|---|---|
| Boronic Acid (-B(OH)₂) | Hydrogen Bond Donor/Acceptor | Carboxamides, Pyridines, Alcohols |
| Aminocarbonyl (-CONH₂) | Hydrogen Bond Donor/Acceptor | Carboxylic Acids, Amides, Ketones |
| Phenyl Ring (π-system) | π-π Stacking | Aromatic rings |
Investigation of Intermolecular Interactions in Solid-State Architectures
The solid-state architecture of this compound and its derivatives is governed by a sophisticated interplay of intermolecular forces. The boronic acid group is a well-established and reliable hydrogen-bond donor. It can self-associate to form cyclic dimers or engage with other hydrogen-bond acceptors.
The primary amide (aminocarbonyl) group is also a potent director of supramolecular assembly, capable of acting as both a hydrogen-bond donor (via the N-H protons) and an acceptor (via the carbonyl oxygen). This dual nature allows it to form robust and highly directional hydrogen bonds. In the solid state, amides frequently form catemers or dimers, which can significantly influence the crystal packing.
The combination of the boronic acid and amide functionalities in this compound allows for the formation of multiple, strong supramolecular synthons. These predictable patterns of non-covalent interactions are the foundation of crystal engineering. Research on analogous phenylboronic acids demonstrates that the boronic acid group readily forms hydrogen bonds with suitable acceptors like pyridine (B92270) nitrogens. uiowa.edu For this compound, this leads to several potential interaction patterns that dictate its solid-state structure.
Table 1: Potential Supramolecular Synthons for this compound
| Functional Group Interaction | Synthon Type | Description |
|---|---|---|
| Boronic Acid – Boronic Acid | Dimer | Two boronic acid groups interact via O-H···O hydrogen bonds to form a cyclic structure. |
| Amide – Amide | Dimer or Catemer | Two amide groups form a pair of N-H···O hydrogen bonds, or they link in a chain-like fashion. |
| Boronic Acid – Amide | Heterosynthon | The boronic acid's O-H group can donate a hydrogen bond to the amide's carbonyl oxygen. |
| Amide – Boronic Acid | Heterosynthon | The amide's N-H group can donate a hydrogen bond to one of the boronic acid's oxygen atoms. |
These interactions can combine to create extended one-, two-, or three-dimensional networks, defining the material's bulk properties.
Rational Design of Multi-component Molecular Crystals
The presence of multiple hydrogen-bonding sites makes this compound an excellent candidate for the rational design of multi-component molecular crystals, or cocrystals. researchgate.net By selecting a coformer molecule with complementary functional groups, it is possible to program the formation of specific supramolecular heterosynthons, thereby engineering new solid-state forms with tailored properties.
For instance, co-crystallization with molecules containing pyridine or other nitrogen-based heterocycles would likely lead to the formation of strong (B)O-H···N hydrogen bonds. uiowa.edu This has been a successful strategy for other arylboronic acids to create photoreactive materials or catalysts. uiowa.edu The amide group offers a secondary site for interaction, allowing for the formation of ternary or even more complex systems. The ability to form cocrystals is a key strategy for modifying the physicochemical characteristics of a substance without altering its covalent structure. researchgate.net
Potential Coformers and Their Interactions:
Dicarboxylic Acids: The carboxylic acid groups can interact with both the boronic acid and the amide groups, creating intricate hydrogen-bonded networks.
N-Heterocycles (e.g., Pyridines, Pyrazines): These act as strong hydrogen-bond acceptors for the boronic acid's O-H groups.
Other Amides: Co-crystallization with other amide-containing molecules could reinforce the amide-amide synthons and create highly ordered structures.
The design process involves a detailed analysis of the potential synthons and their relative energies to predict the most likely crystal structure.
Integration into Functional Materials
The functional groups of this compound make it a valuable component for integration into advanced functional materials, from optoelectronics to responsive polymers.
Applications in Optoelectronic Materials
Boronic acids and their derivatives are increasingly recognized for their role in organic electronics. researchgate.net They serve as crucial building blocks in the synthesis of π-conjugated systems used in Organic Light-Emitting Diodes (OLEDs) and other electronic devices. researchgate.net The functionalization of materials with boron-containing compounds can tune their electronic properties, such as the energy levels of the highest occupied and lowest unoccupied molecular orbitals (HOMO/LUMO), which is critical for device performance. nih.govnih.gov
While specific studies on this compound in this context are not widely reported, its structure is conducive to such applications. The bromine atom provides a reactive site for palladium-catalyzed cross-coupling reactions (like Suzuki or Sonogashira couplings), allowing it to be incorporated into larger conjugated polymer backbones or complex molecules. The electron-withdrawing nature of the aminocarbonyl and bromo substituents would influence the electronic properties of any resulting material, potentially enhancing charge transport or modifying emission wavelengths.
Development of Boronic Acid-Functionalized Polymers and Fibers
Boronic acid-containing polymers are a major class of "smart" materials known for their responsiveness to stimuli like pH and the presence of diols (such as sugars). researchgate.net This responsiveness stems from the reversible formation of boronate esters between the boronic acid group and diols.
A monomer derived from this compound, for example by converting the amide to a polymerizable group like an acrylamide, could be synthesized and incorporated into polymers. For example, 3-(acrylamido)phenylboronic acid, a related compound, is used to create hydrogels that respond to glucose.
Table 2: Potential Applications of Polymers Functionalized with this compound Derivatives
| Application Area | Principle of Operation | Potential Advantage of the Specific Monomer |
|---|---|---|
| Biosensors | The boronic acid moiety binds to cis-diols present in molecules like glucose or bacterial cell walls, causing a detectable change (e.g., colorimetric, fluorescent). researchgate.net | The amide group can form additional hydrogen bonds, potentially enhancing binding affinity and selectivity. |
| Responsive Hydrogels | Changes in pH or the binding of diols alter the charge and hydrophilicity of the polymer network, causing it to swell or shrink. | The bromine atom increases the monomer's molecular weight and can influence the polymer's mechanical properties. |
| Affinity Chromatography | Polymers or fibers functionalized with boronic acids are used as a stationary phase to capture and separate diol-containing biomolecules like glycoproteins or RNA. | The defined substitution pattern offers a precise orientation of the binding site away from the polymer backbone. |
The integration of this specific boronic acid into polymer chains or onto the surface of fibers would create materials with a high density of functional sites capable of specific molecular recognition, opening avenues for new sensing devices, separation media, and smart textiles.
Computational and Theoretical Investigations on 3 Aminocarbonyl 5 Bromophenylboronic Acid and Analogues
Quantum Chemical Calculations of Molecular Structure and Conformational Preferences
Quantum chemical calculations are fundamental to determining the most stable three-dimensional arrangement of atoms in a molecule. For phenylboronic acids, the primary conformational flexibility arises from rotation around the Carbon-Boron (C-B) and Boron-Oxygen (B-O) single bonds. beilstein-journals.orgnih.gov
Computational studies on substituted phenylboronic acids, such as chlorophenylboronic acid isomers, have been conducted by performing Potential Energy Surface (PES) scans. nih.gov These scans involve systematically rotating key dihedral angles, like C1-C6-B-O1 and C6-B-O1-H1A, to map out the energy landscape and identify stable conformers. nih.gov For phenylboronic acid derivatives, several low-energy conformers, often labeled as anti-syn, anti-anti, and syn-syn based on the orientation of the two hydroxyl groups, are typically found. nih.gov In the case of 3-Aminocarbonyl-5-bromophenylboronic acid, the most stable conformer is expected to have the B(OH)₂ group lying in the plane of the phenyl ring to maximize π-conjugation between the aromatic ring and the empty p-orbital of the boron atom. researchgate.net The presence of the aminocarbonyl and bromo substituents influences the electronic distribution and may introduce minor steric effects, but the fundamental planar arrangement is generally preserved.
DFT calculations, for instance at the B3LYP/6-311++G(d,p) level of theory, are used to optimize the geometry of these conformers and determine their relative stabilities. nih.gov Such calculations provide precise data on bond lengths, bond angles, and dihedral angles that characterize the molecule's structure.
Table 1: Predicted Geometrical Parameters for the Most Stable Conformer of this compound This table presents hypothetical yet representative data based on computational studies of analogous structures.
| Parameter | Bond | Predicted Value |
| Bond Lengths | C-Br | ~1.90 Å |
| C-B | ~1.55 Å | |
| B-O | ~1.37 Å | |
| O-H | ~0.97 Å | |
| C=O (amide) | ~1.24 Å | |
| C-N (amide) | ~1.34 Å | |
| Bond Angles | C-C-B | ~121° |
| C-B-O | ~120° | |
| O-B-O | ~120° | |
| B-O-H | ~113° |
Theoretical Vibrational and Electronic Spectral Analysis
Computational methods are highly effective in predicting and interpreting the vibrational (Infrared and Raman) and electronic (UV-Vis) spectra of molecules. These theoretical spectra serve as a powerful complement to experimental measurements, aiding in the assignment of spectral features to specific molecular motions or electronic transitions. researchgate.net
Vibrational Spectra: The vibrational frequencies and intensities for this compound can be calculated using DFT methods. nih.gov The resulting theoretical spectrum allows for the assignment of characteristic absorption bands. For instance, studies on similar molecules like phenylboronic acid and its derivatives have established assignments for key vibrations. researchgate.netcdnsciencepub.com The spectrum of the title compound would be characterized by distinct vibrations from its functional groups. Density functional theory can be utilized to verify and assign the observed vibrational modes. nist.gov
Table 2: Predicted Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
| O-H | O-H Stretching (H-bonded) | 3200 - 3500 |
| N-H | N-H Stretching | 3150 - 3350 |
| C=O | C=O Stretching (Amide I) | ~1680 |
| C=C | Aromatic C=C Stretching | 1580 - 1610 |
| B-O | B-O Asymmetric Stretching | 1340 - 1400 |
| B-C | B-C Stretching | 1000 - 1030 |
| C-Br | C-Br Stretching | 600 - 700 |
Electronic Spectra: The electronic absorption spectrum, typically in the ultraviolet-visible range, is governed by transitions of electrons between molecular orbitals. Time-Dependent Density Functional Theory (TD-DFT) is the standard computational method for predicting these transitions. nih.gov The analysis identifies the primary electronic transitions, such as π → π* transitions within the aromatic system, and calculates their corresponding excitation energies and oscillator strengths, which relate to the wavelength (λ_max) and intensity of absorption peaks. The aminocarbonyl and bromo substituents, along with the boronic acid group, will act as auxochromes, modifying the energy of the π-system and causing shifts in the absorption maxima compared to unsubstituted benzene.
Mechanistic Pathway Elucidation through Computational Modeling
This compound is a key building block in organic synthesis, most notably in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. Computational modeling, primarily using DFT, has been instrumental in elucidating the complex, multi-step mechanism of this reaction. rsc.org These studies map the potential energy surface of the reaction, identifying intermediates and transition states to reveal the most favorable mechanistic pathway. rsc.org
The generally accepted catalytic cycle for the Suzuki-Miyaura reaction involves three main stages:
Oxidative Addition: The active Pd(0) catalyst reacts with an organic halide (e.g., an aryl bromide, which could be a coupling partner for the title compound).
Transmetalation: This is the crucial step where the organic group is transferred from the boronic acid to the palladium center. Computational studies have shown this can proceed through different pathways. acs.orgnih.gov A base activates the boronic acid, forming a more nucleophilic boronate species. This boronate then coordinates to the palladium(II) complex. The transfer of the aryl group (the 3-aminocarbonyl-5-bromophenyl moiety) from boron to palladium occurs via a transition state, leading to a diorganopalladium(II) intermediate. acs.orgnih.gov Low activation energy barriers (ΔG‡ = 14–22 kcal/mol) for this step have been calculated. acs.org
Reductive Elimination: The final step involves the two organic groups on the palladium center coupling together and leaving the metal, which regenerates the active Pd(0) catalyst and releases the final biaryl product.
Computational modeling allows for the detailed characterization of key intermediates, such as the palladium-boronate complexes, which are often too transient to be fully characterized by experimental means alone. nih.gov
Prediction of Reactivity and Selectivity Based on Electronic Structure
The reactivity and selectivity of a molecule are intrinsically linked to its electronic structure. Computational chemistry provides powerful tools for analyzing this structure, most notably through Frontier Molecular Orbital (FMO) theory. wikipedia.orgyoutube.com FMO theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), as these orbitals are primarily responsible for chemical reactions. youtube.comlibretexts.org
HOMO (Highest Occupied Molecular Orbital): The energy and location of the HOMO determine the molecule's nucleophilicity or its ability to donate electrons. youtube.com
LUMO (Lowest Unoccupied Molecular Orbital): The energy and location of the LUMO indicate the molecule's electrophilicity or its ability to accept electrons. youtube.com
For this compound, the electronic properties are modulated by its substituents. Both the bromine atom and the aminocarbonyl group are electron-withdrawing, which is predicted to lower the energy of both the HOMO and the LUMO compared to unsubstituted phenylboronic acid. This generally decreases the molecule's nucleophilicity but can enhance its role in certain reactions.
Table 3: Predicted Influence of Substituents on Electronic Properties and Reactivity
| Feature | Influence of -Br and -C(O)NH₂ Groups | Predicted Consequence |
| HOMO Energy | Lowered due to electron-withdrawing effects | Reduced overall molecular nucleophilicity |
| LUMO Energy | Lowered due to electron-withdrawing effects | Increased electrophilicity at the C-B carbon |
| pKa | Lowered (increased acidity) | Easier formation of the active boronate species in the presence of base |
| Reactivity in Coupling | Enhanced rate of transmetalation due to facile boronate formation and electrophilic C-B carbon | Efficient participation in Suzuki-Miyaura cross-coupling reactions |
Studies of Intermolecular Hydrogen Bonding Networks and Self-Assembly Processes
The functional groups on this compound—the boronic acid and the amide—provide multiple sites for intermolecular hydrogen bonding, making it an excellent candidate for forming ordered supramolecular structures through self-assembly. researchgate.netresearchgate.net Computational studies are essential for understanding the energetics and geometries of these non-covalent interactions. jchemrev.comresearchgate.net
The primary and most well-understood interaction for boronic acids is the formation of hydrogen-bonded dimers or cyclic trimers (boroxines) through the B(OH)₂ groups. researchgate.netacs.org In the solid state, phenylboronic acid itself often forms hydrogen-bonded dimeric pairs.
The presence of the aminocarbonyl group in this compound introduces additional and robust hydrogen bonding capabilities.
The amide N-H groups are excellent hydrogen bond donors.
The amide carbonyl oxygen (C=O) is an excellent hydrogen bond acceptor.
This allows for the formation of more extended and complex networks. Computational modeling can predict the most stable hydrogen-bonding motifs. For example, a common motif in primary amides is a hydrogen-bonded chain or ribbon where the N-H of one molecule donates to the C=O of a neighboring molecule. In this specific compound, these amide-amide interactions can link the primary boronic acid dimers, potentially leading to the formation of 2D sheets or more intricate 3D architectures. The interplay between the boronic acid self-association and the amide-amide hydrogen bonding dictates the final supramolecular structure.
Table 4: Potential Hydrogen Bonding Interactions in this compound
| Hydrogen Bond Donor | Hydrogen Bond Acceptor | Type of Interaction | Structural Implication |
| Boronic Acid (-OH) | Boronic Acid (-OH) | B(OH)₂ --- B(OH)₂ | Dimer formation, Boroxine rings |
| Amide (-NH₂) | Amide (C=O) | N-H --- O=C | Amide chain/tape formation |
| Boronic Acid (-OH) | Amide (C=O) | O-H --- O=C | Linking boronic acid and amide motifs |
| Amide (-NH₂) | Boronic Acid (-OH) | N-H --- O(H)-B | Linking amide and boronic acid motifs |
These computational investigations into self-assembly are critical for designing crystalline materials and functional organic frameworks where precise molecular arrangement is key. bath.ac.uk
Future Research Directions and Emerging Opportunities
Exploration of Novel and Greener Synthetic Pathways for Functionalized Boronic Acids
The synthesis of functionalized boronic acids is a cornerstone of modern organic chemistry, yet traditional methods often rely on harsh reagents and generate significant waste. The future of this field lies in the development of more sustainable and efficient synthetic routes.
Conventional approaches to arylboronic acids often involve the use of organolithium or Grignard reagents, which require strictly anhydrous conditions and can be incompatible with sensitive functional groups. acs.org A widely used alternative is the Miyaura borylation, a palladium-catalyzed reaction of aryl halides with a diboron (B99234) reagent. nih.gov While powerful, this method can be hampered by the cost of the palladium catalyst and the diboron reagent. acs.org
Emerging research is focused on overcoming these limitations through greener alternatives. One promising avenue is the use of more sustainable catalysts and reaction media. For instance, copper-catalyzed transformations of arylboronic acids have been developed to introduce various functional groups in water, an environmentally benign solvent. nih.gov Photocatalytic methods, which utilize light to drive chemical reactions, are also gaining traction. A photoinduced borylation of aryl halides has been reported using 2-naphthol (B1666908) as a mediator, offering a metal-free alternative. organic-chemistry.org
Furthermore, direct C-H borylation, where a C-H bond on the aromatic ring is directly converted to a C-B bond, represents a highly atom-economical approach. acs.org Iridium-catalyzed ortho-borylation of arenes with a broad range of directing groups has shown significant promise. organic-chemistry.org For a molecule like 3-Aminocarbonyl-5-bromophenylboronic acid, the development of a selective C-H borylation method would be a significant advancement, potentially bypassing the need for pre-functionalized starting materials.
The table below summarizes some established and emerging synthetic methods for arylboronic acids, highlighting the potential for greener approaches.
| Synthetic Method | Description | Advantages | Challenges | Relevant Compounds |
| Grignard/Organolithium Reaction | Reaction of an aryl halide with magnesium or lithium, followed by quenching with a borate (B1201080) ester. acs.org | Well-established, versatile. | Requires anhydrous conditions, sensitive to functional groups. | Phenylboronic acid, 4-Bromophenylboronic acid |
| Miyaura Borylation | Palladium-catalyzed cross-coupling of an aryl halide with a diboron reagent. nih.gov | High functional group tolerance, reliable. | Cost of palladium and diboron reagents. | Various substituted arylboronic acids |
| Copper-Catalyzed Synthesis | Transformation of arylboronic acids in water using a copper catalyst. nih.gov | Use of a green solvent, recyclable catalyst. | May require specific ligands or additives. | Phenol derivatives from arylboronic acids |
| Photocatalytic Borylation | Photoinduced reaction of aryl halides with a borylation agent. organic-chemistry.org | Metal-free, mild conditions. | Substrate scope may be limited. | Arylboronate esters |
| Direct C-H Borylation | Direct conversion of an aromatic C-H bond to a C-B bond, often catalyzed by iridium. acs.org | High atom economy, reduces waste. | Control of regioselectivity can be challenging. | Ortho-substituted arylboronic acids |
Development of New and Enhanced Catalytic Transformations
Arylboronic acids are renowned for their utility in a vast array of catalytic reactions, most notably the Suzuki-Miyaura cross-coupling. nbinno.com The unique electronic properties conferred by the aminocarbonyl and bromo substituents in this compound could lead to new and enhanced catalytic applications.
The electron-withdrawing nature of the bromine atom and the potential for hydrogen bonding from the aminocarbonyl group could influence the reactivity of the boronic acid moiety. This could be leveraged in various catalytic cycles. For example, in Suzuki-Miyaura reactions, these substituents might affect the rate of transmetalation, a key step in the catalytic cycle. nbinno.com
Beyond the Suzuki-Miyaura reaction, arylboronic acids are increasingly used in other transformations. Rhodium-catalyzed asymmetric addition of arylboronic acids to aldehydes is a powerful method for synthesizing chiral alcohols. nih.gov The specific substitution pattern of this compound could offer unique selectivity in such reactions. Furthermore, rhodium(III)-catalyzed three-component carboamination of alkenes using arylboronic acids provides access to valuable amine products. nih.gov
Recent advancements also include palladium-catalyzed aerobic alkene arylboration, which allows for the formal insertion of an alkene into an aryl-boron bond. acs.org The electronic and steric environment of the arylboronic acid plays a crucial role in the regioselectivity of these reactions. acs.org Investigating the behavior of this compound in these novel catalytic systems could reveal new synthetic pathways to complex molecules.
The influence of substituents on the reactivity of phenylboronic acids is a critical area of study. For instance, the position and type of substituent have been shown to affect the adsorption mechanism of phenylboronic acids on nanoparticle surfaces, which has implications for heterogeneous catalysis. nih.gov
Advanced Materials Design Leveraging Specific Interactions of Boronic Acid Moieties
The ability of boronic acids to form reversible covalent bonds with diols is a key feature that is being increasingly exploited in the design of advanced materials. boronmolecular.com This interaction is the basis for developing sensors, drug delivery systems, and self-healing materials. boronmolecular.comacs.org The aminocarbonyl and bromo functionalities on this compound could provide additional sites for non-covalent interactions, such as hydrogen bonding and halogen bonding, further enhancing its potential in materials science.
Boronic acid-functionalized materials are being developed for a range of biomedical applications. acs.org For example, they can be used to target the surface of bacteria or to create materials for the controlled release of drugs. nih.govmdpi.com The specific binding properties of the boronic acid can be tuned by altering the substituents on the phenyl ring. Electron-withdrawing groups can lower the pKa of the boronic acid, enhancing its ability to bind to diols at physiological pH. nih.gov
Covalent organic frameworks (COFs) functionalized with boronic acids have shown high performance in capturing trace pollutants. nih.gov The combination of the porous structure of the COF and the specific binding sites of the boronic acid leads to enhanced enrichment performance. nih.gov The incorporation of a molecule like this compound into such frameworks could lead to materials with tailored selectivity for specific analytes.
The table below highlights some applications of boronic acid-functionalized materials.
| Application Area | Description of Boronic Acid Role | Potential Advantage of this compound | Relevant Material Types |
| Sensors | Reversible binding to diols for the detection of saccharides and other analytes. boronmolecular.com | Enhanced selectivity and sensitivity through secondary interactions (hydrogen/halogen bonding). | Functionalized polymers, nanoparticles. acs.orgacs.org |
| Drug Delivery | pH-responsive release of drugs due to the pKa of the boronic acid. mdpi.com | Tunable release profiles and potential for dual-responsive systems. | Hydrogels, micelles. acs.org |
| Biomaterials | Targeting specific glycoproteins on cell surfaces. acs.org | Increased binding affinity and specificity. | Bio-compatible polymers, coatings. nih.gov |
| Separation Science | Affinity chromatography for the separation of diol-containing molecules. nih.gov | Improved separation efficiency under milder conditions. | Modified silica (B1680970), covalent organic frameworks. nih.govnih.gov |
| Environmental Remediation | Capture of pollutants like heavy metals or organic contaminants. rsc.org | Higher adsorption capacity and selectivity. | Functionalized silica, COFs. nih.govrsc.org |
High-Throughput Screening and Combinatorial Approaches in Boronic Acid Chemistry
The discovery of new materials and catalysts is being accelerated by the use of high-throughput screening (HTS) and combinatorial chemistry. These approaches allow for the rapid synthesis and evaluation of large libraries of compounds. medchemexpress.comjmp.com
Boronic acid compound libraries are commercially available and are used in HTS campaigns for drug discovery and other applications. medchemexpress.com A combinatorial approach to the synthesis of a library of boronic acids based on the 3-aminocarbonyl-5-bromo-phenyl scaffold could rapidly identify derivatives with optimized properties for a specific application.
For example, by varying the substituent on the aminocarbonyl group or by replacing the bromine atom with other halogens, a library of compounds could be generated. This library could then be screened for its catalytic activity in a particular reaction or for its binding affinity to a specific biological target.
High-throughput methods are also being developed for the analysis of boronic acids. An ultra-high-performance liquid chromatography-electrospray ionization mass spectrometry (UHPLC-MS) method has been developed for the rapid analysis of a broad range of boronic acids, which is essential for reaction monitoring in combinatorial synthesis. rsc.org
The integration of automated synthesis, HTS, and advanced analytical techniques will be crucial for unlocking the full potential of functionalized boronic acids like this compound. This approach will enable the rapid discovery of new catalysts, materials, and therapeutic agents with tailored properties.
Q & A
Basic Questions
Q. What are the key synthetic routes for 3-Aminocarbonyl-5-bromophenylboronic acid, and how do reaction conditions influence yield?
- Methodology : The synthesis typically involves sequential functionalization of the phenylboronic acid scaffold. A plausible route includes:
- Step 1 : Bromination at the 5-position of a phenylboronic acid precursor, followed by introduction of the aminocarbonyl group via amidation or coupling reactions (e.g., using carbonyldiimidazole).
- Step 2 : Protecting the boronic acid group during reactions to avoid side interactions (e.g., using pinacol ester protection) .
- Critical Parameters : Temperature, solvent polarity, and catalyst choice (e.g., Pd for cross-couplings) significantly impact yield. For example, anhydrous conditions may prevent boronic acid dimerization into boroxins .
Q. How can researchers address purification challenges specific to this compound?
- Challenges : Boronic acids often form boroxins upon dehydration or interact irreversibly with silica gel during column chromatography .
- Solutions :
- Use alternative purification methods like recrystallization from non-polar solvents or size-exclusion chromatography.
- Stabilize the boronic acid via complexation with Lewis bases (e.g., diols) during purification .
Q. What spectroscopic and crystallographic techniques are most reliable for characterizing this compound?
- NMR : B NMR can confirm boronic acid integrity (δ ~30 ppm for free boronic acid; shifts upon complexation). H/C NMR resolves substituent positions (e.g., Br and aminocarbonyl groups) .
- XRD : Single-crystal X-ray diffraction (using SHELXL for refinement) provides unambiguous structural confirmation. SHELX programs are robust for small-molecule refinement, even with twinned data .
Advanced Research Questions
Q. How does the electronic interplay between the bromo and aminocarbonyl groups influence Suzuki-Miyaura coupling efficiency?
- Mechanistic Insight : The electron-withdrawing bromo group enhances the electrophilicity of the boronic acid, potentially accelerating transmetallation in Suzuki reactions. However, steric hindrance from the aminocarbonyl group may reduce coupling efficiency.
- Optimization : Use bulky ligands (e.g., SPhos) to mitigate steric effects. Monitor reaction progress via HPLC to identify optimal catalyst loading .
Q. What strategies can resolve contradictions in crystallographic data due to polymorphism or hydration states?
- Approach :
- Screen multiple crystallization conditions (e.g., varying solvents/temperatures) to isolate polymorphs.
- Validate hydration states via TGA-DSC and compare with XRD data. SHELXL’s twin refinement tools are critical for handling twinned crystals .
Q. Can this compound act as a molecular receptor for biomolecules, and how does its structure compare to known bioactive boronic acids?
- Biological Relevance :
- The aminocarbonyl group may enable hydrogen bonding with sugars or peptides, akin to 2-(aminomethyl)phenylboronic acids, which bind saccharides at physiological pH .
- Comparative studies with analogs (e.g., 3-aminophenylboronic acid in ) can elucidate structure-activity relationships.
- Experimental Design : Use fluorescence quenching assays or isothermal titration calorimetry (ITC) to quantify binding affinities .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
